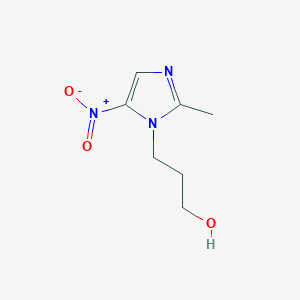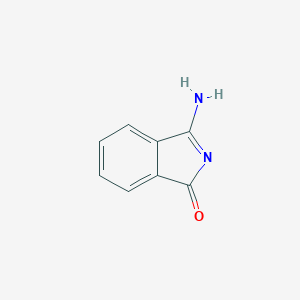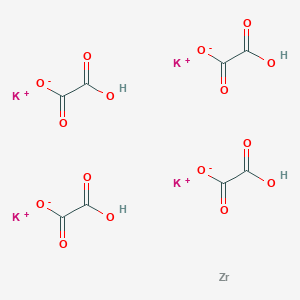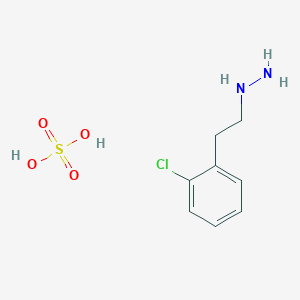
o-Chloro-beta-phenylethylhydrazine dihydrogen sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Chloro-beta-phenylethylhydrazine dihydrogen sulphate, also known as Phenelzine, is a monoamine oxidase inhibitor (MAOI) drug that is used to treat depression. It was first synthesized in 1948 by a group of chemists led by Dr. Nathan Kline. Since then, it has been extensively studied and used to treat various mental health conditions.
Mecanismo De Acción
O-Chloro-beta-phenylethylhydrazine dihydrogen sulphate works by irreversibly inhibiting the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, o-Chloro-beta-phenylethylhydrazine dihydrogen sulphate increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety.
Efectos Bioquímicos Y Fisiológicos
O-Chloro-beta-phenylethylhydrazine dihydrogen sulphate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, o-Chloro-beta-phenylethylhydrazine dihydrogen sulphate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
O-Chloro-beta-phenylethylhydrazine dihydrogen sulphate has a number of advantages and limitations for use in laboratory experiments. One advantage is that it has a well-established mechanism of action and has been extensively studied. This makes it a useful tool for researchers studying the effects of monoamine oxidase inhibition on neurotransmitter levels and behavior. However, o-Chloro-beta-phenylethylhydrazine dihydrogen sulphate also has a number of limitations. It is a potent inhibitor of monoamine oxidase, which can lead to potentially dangerous interactions with other drugs or foods that contain tyramine. Additionally, o-Chloro-beta-phenylethylhydrazine dihydrogen sulphate is not selective for any particular monoamine oxidase subtype, which can make it difficult to study the specific effects of each subtype.
Direcciones Futuras
There are a number of future directions for research on o-Chloro-beta-phenylethylhydrazine dihydrogen sulphate. One area of interest is in understanding the specific effects of monoamine oxidase inhibition on different neurotransmitter systems. Another area of interest is in developing more selective monoamine oxidase inhibitors that target specific subtypes of the enzyme. Additionally, there is interest in developing new drugs that target other enzymes or receptors involved in neurotransmitter metabolism and signaling.
Métodos De Síntesis
O-Chloro-beta-phenylethylhydrazine dihydrogen sulphate is synthesized by the reaction of 2-chloroethylhydrazine with benzyl cyanide. The resulting product is then treated with sulfuric acid to form the dihydrogen sulfate salt. The synthesis process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
O-Chloro-beta-phenylethylhydrazine dihydrogen sulphate has been extensively studied for its therapeutic effects on depression, anxiety, and other mental health conditions. It works by inhibiting the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, o-Chloro-beta-phenylethylhydrazine dihydrogen sulphate increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety.
Propiedades
Número CAS |
155-00-0 |
|---|---|
Nombre del producto |
o-Chloro-beta-phenylethylhydrazine dihydrogen sulphate |
Fórmula molecular |
C8H13ClN2O4S |
Peso molecular |
268.72 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)ethylhydrazine;sulfuric acid |
InChI |
InChI=1S/C8H11ClN2.H2O4S/c9-8-4-2-1-3-7(8)5-6-11-10;1-5(2,3)4/h1-4,11H,5-6,10H2;(H2,1,2,3,4) |
Clave InChI |
CZWGTSMWFKTQAX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCNN)Cl.OS(=O)(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)CCNN)Cl.OS(=O)(=O)O |
Sinónimos |
WL-27 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



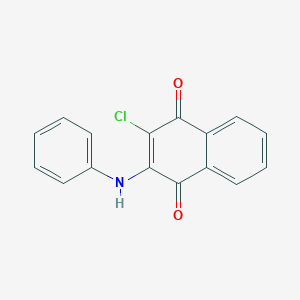

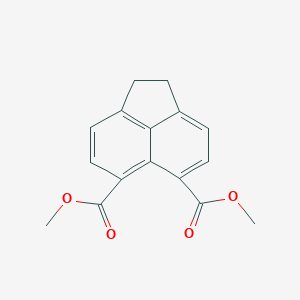
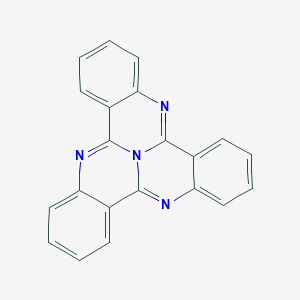
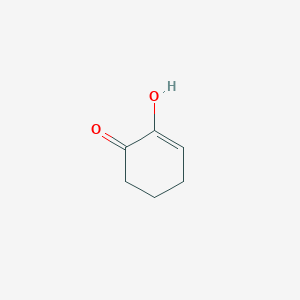
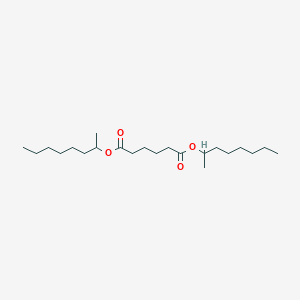
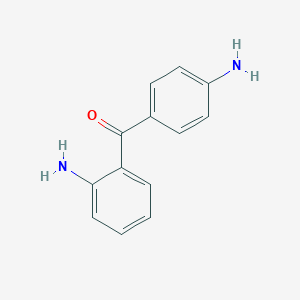
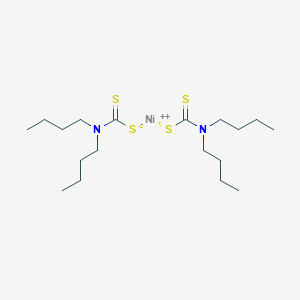

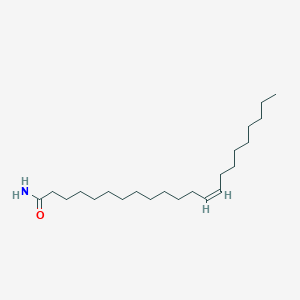
![1,7-Dioxaspiro[5.5]undecane](/img/structure/B86659.png)
